![molecular formula C20H16N2O2 B2475921 Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate CAS No. 339029-83-3](/img/structure/B2475921.png)
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate
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Overview
Description
Scientific Research Applications
Proton Magnetic Resonance Studies
- Isomeric Alkylidencyanoesters Analysis : A study by Giralt, López, and Álvarez (1975) on ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, a compound structurally related to methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate, discusses the geometric isomerism of the compound. It highlights how proton magnetic resonance, including aromatic solvent-induced shift experiments, can be used for structural analysis and isomer identification in compounds like these (Giralt, López, & Álvarez, 1975).
Isomerization Reactions
- Olefin Isomerization with Ruthenium Catalysts : A 2000 study by Wakamatsu et al. explored the isomerization reactions of olefins, including molecules similar to this compound. The study found that the double bond conjugated with the ester moiety can migrate to a deconjugated position by a ruthenium catalyst. This reaction is significant for producing compounds with varying conjugation and electronic properties (Wakamatsu, Nishida, Adachi, & Mori, 2000).
Optoelectronic Properties
- Photochromic Diarylethenes Study : Research by Liu et al. (2007) on compounds similar to this compound focused on the optoelectronic properties of photochromic diarylethenes. The study systematically investigated the impact of cyano groups on properties like photochromism, fluorescence, and electrochemical characteristics, which are essential for applications in materials science and photonics (Liu, Pu, Zheng, Le, & Luo, 2007).
Photophysical Properties
- Luminescence in Solvents : A study by Kim et al. (2021) on methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, a molecule structurally related to this compound, examined the photophysical properties in various solvents. This research is relevant for understanding how different substituent groups affect the luminescence properties of similar compounds (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Synthetic Organic Chemistry
- Synthesis of Novel Compounds : Research by Asokan et al. (1988) on methyl 5-aryl-3-oxo-4-pentenoates, closely related to the compound , discusses their synthesis and conversion into cyclopentenones. This kind of research contributes to the development of new methods and compounds in synthetic organic chemistry (Asokan, Bhattacharji, Ila, & Junjappa, 1988).
Safety and Hazards
“Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate” should only be used for research and development under the supervision of a technically qualified individual . It’s recommended to obtain special instructions before use, and not to handle until all safety precautions have been read and understood .
properties
IUPAC Name |
methyl (E)-5-cyano-5-(2-cyanophenyl)-5-phenylpent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-12H,13H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCOSMQTIBJGF-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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